N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multi-step proceduresReaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfuric diamide
- N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-isopropylphenyl)-4-methylbenzenesulfonamide
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C34H37N3O3S |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C34H37N3O3S/c1-27(2)28-18-20-31(21-19-28)37(41(39,40)32-16-10-5-11-17-32)26-33(38)35-22-24-36(25-23-35)34(29-12-6-3-7-13-29)30-14-8-4-9-15-30/h3-21,27,34H,22-26H2,1-2H3 |
InChI Key |
YDGPKGNLPLTHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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